molecular formula C16H12FN3O2 B2684949 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034498-81-0

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2684949
CAS No.: 2034498-81-0
M. Wt: 297.289
InChI Key: UJICCXVOWGQIBN-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a synthetically designed small molecule featuring a multi-heterocyclic architecture, constructed from pyridine, furan, and isonicotinamide motifs. This specific combination of fragments is frequently explored in medicinal chemistry and drug discovery research. Compounds with pyridine and furan heterocycles are often investigated for their potential biological activities. For instance, similar molecular scaffolds have been studied for their in vitro antibacterial properties against Gram-positive bacteria and have also been evaluated as potential antiproliferative agents in cancer research . The presence of the fluorinated isonicotinamide group may influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers may utilize this chemical as a key intermediate or building block for the synthesis of more complex target molecules or as a pharmacological probe to investigate specific biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-15-9-18-3-1-14(15)16(21)20-7-11-5-13(8-19-6-11)12-2-4-22-10-12/h1-6,8-10H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJICCXVOWGQIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the heterocyclic rings play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility : The target’s pyridine-furan system balances rigidity and solubility, differing from thiazol-based analogs () and fused furopyridines ().
  • Fluorine’s Role : The 3-fluoro group likely enhances metabolic stability and electronic properties compared to chloro or methoxy substituents in analogs .
  • Synthetic Complexity : The absence of fused rings or multiple halogens (cf. ) may simplify the target’s synthesis and purification.

Biological Activity

3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound notable for its diverse biological activities. This compound integrates a fluorine atom, furan, and pyridine rings, which contribute to its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The compound has a molecular formula of C15_{15}H14_{14}FN3_{3}O and features several functional groups that enhance its reactivity and interaction with biological targets. Key physical properties include:

  • Boiling Point : 799.1 ± 60.0 °C
  • Density : Specific density values are not listed but are relevant for solubility studies.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the fluorine atom and the heterocyclic rings enables binding to molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other isonicotinamide derivatives.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes in various cell types.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, furan-carboxamide derivatives have shown effectiveness against H5N1 influenza A viruses, suggesting a potential for broader antiviral applications .

Antitubercular Activity

A study highlighted the importance of compounds like this compound in antitubercular research. Similar compounds demonstrated mechanisms involving the release of nitric oxide (NO•), which is critical in combating Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against resistant strains .

Case Studies

StudyFindings
Ekins et al. (2019)Investigated the intrabacterial metabolism of related compounds showing NO• release and inhibition of InhA, crucial for fatty acid biosynthesis in M. tuberculosis .
BenchChem AnalysisHighlighted the compound's potential as a building block in synthesizing more complex molecules with biological relevance.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

CompoundKey FeaturesBiological Activity
3-FluoropyridineLacks furan ringLimited biological activity compared to isonicotinamides
Nicotinamide DerivativesSimilar structure but different substituentsVariable efficacy against bacterial infections
Furan DerivativesContains furan ring but different substitutionsNotable for anticancer properties

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